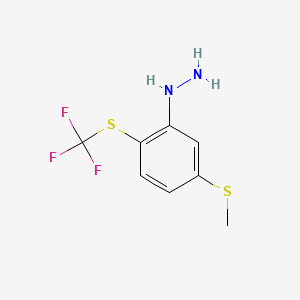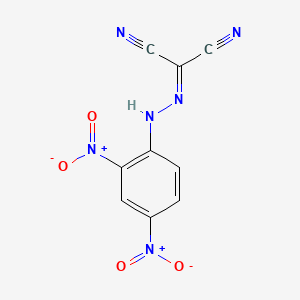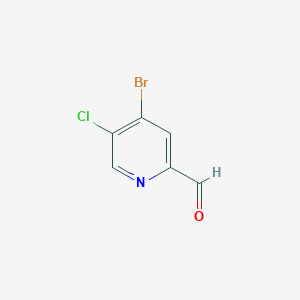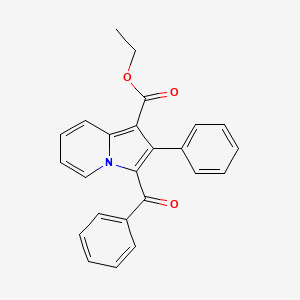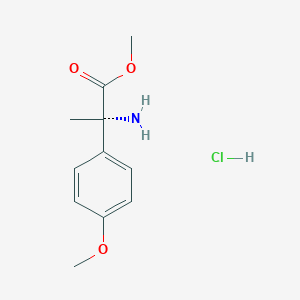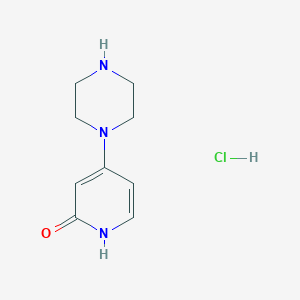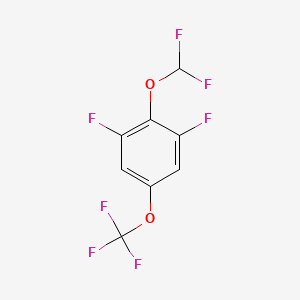
1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7O2. This compound is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring, making it a highly fluorinated derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including high thermal stability, resistance to oxidation, and unique electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursorsFor example, the reaction of a difluorobenzene derivative with difluoromethyl ether and trifluoromethyl ether under controlled conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while oxidation can produce a benzaldehyde or benzoic acid derivative .
Aplicaciones Científicas De Investigación
1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. Additionally, the methoxy groups can influence the compound’s solubility and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Difluoro-2-(trifluoromethoxy)benzene: Similar structure but lacks the difluoromethoxy group.
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene: Contains a bromine atom instead of a difluoromethoxy group.
2,6-Difluoro-1-(trifluoromethoxy)benzene: Similar fluorinated aromatic compound with different substitution pattern.
Uniqueness
1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethoxy)benzene is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H3F7O2 |
|---|---|
Peso molecular |
264.10 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-1,3-difluoro-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3F7O2/c9-4-1-3(17-8(13,14)15)2-5(10)6(4)16-7(11)12/h1-2,7H |
Clave InChI |
CGLTWLPRVOHFLF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)OC(F)F)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl [2-(dihexadecylamino)ethyl]carbamate](/img/structure/B14063089.png)
![12-[1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate](/img/structure/B14063100.png)
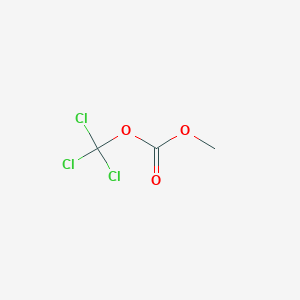
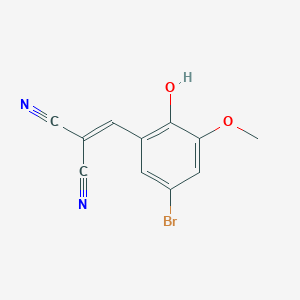
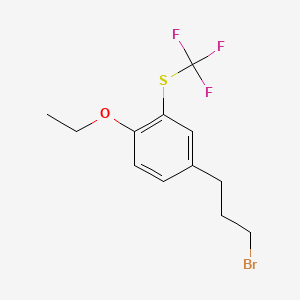
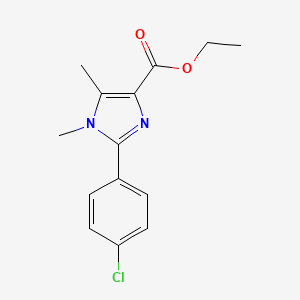
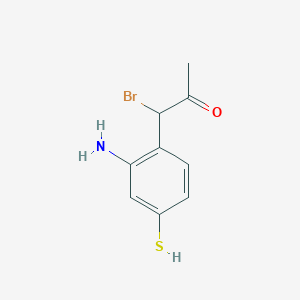
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14063149.png)
